molecular formula C13H20N6O3S B8417246 6-(3-(1-Methyl-4-piperazinylsulfonyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-80-9

6-(3-(1-Methyl-4-piperazinylsulfonyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No.: B8417246
CAS No.: 152537-80-9
M. Wt: 340.40 g/mol
InChI Key: AXMBAQJRNUNDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(1-Methyl-4-piperazinylsulfonyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a useful research compound. Its molecular formula is C13H20N6O3S and its molecular weight is 340.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152537-80-9

Molecular Formula

C13H20N6O3S

Molecular Weight

340.40 g/mol

IUPAC Name

6-[3-(4-methylpiperazin-1-yl)sulfonylpropoxy]-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C13H20N6O3S/c1-17-5-7-18(8-6-17)23(20,21)10-2-9-22-13-4-3-12-14-11-15-19(12)16-13/h3-4,11H,2,5-10H2,1H3

InChI Key

AXMBAQJRNUNDKN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CCCOC2=NN3C(=NC=N3)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of dimethylformamide was suspended 0.21 g of 60% sodium hydride in oil followed by addition of 1.12 g of 3-(1-methyl-4-piperazinylsulfonyl)-1-propanol and the mixture was stirred under reduced pressure at room temperature for 75 minutes. Then, 0.773 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 1.5 hours. Following addition of 40 ml of ice water, the reaction mixture was saturated with sodium chloride. The aqueous layer was extrated with tetrahydrofuran and the extrat was dried over magnesium sulfate. The solvent was then distilled off under reduced pressure and the residue was subjected to silica gel column chromatography, elution being carried out with dichloromethane-methanol (10:1). The fractions containing the desired product were pooled and concentrated to provide 1.032 g of the title compound. m.p. 140°-141° C.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
0.773 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.